molecular formula C25H21NO6 B6482756 3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923675-53-0

3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B6482756
CAS No.: 923675-53-0
M. Wt: 431.4 g/mol
InChI Key: NGYFIMLTHSNUEP-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923675-53-0) is a synthetic small molecule based on a 4H-chromene scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . This benzamide derivative is characterized by the presence of multiple methoxy groups attached to its aromatic systems, contributing to its physicochemical profile. The 4H-chromene core is actively investigated in oncology research, particularly for its potential to target multidrug-resistant (MDR) cancers . Structure-Activity Relationship (SAR) studies indicate that derivatives of this chemical class can preferentially kill MDR cancer cells through mechanisms that may involve antagonizing anti-apoptotic Bcl-2 family proteins and disrupting calcium homeostasis by interacting with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) . This dual mechanism positions such compounds as promising leads for overcoming one of the most significant challenges in modern chemotherapy. This product is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-20-7-5-4-6-17(20)23-14-19(27)18-13-16(9-11-21(18)32-23)26-25(28)15-8-10-22(30-2)24(12-15)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFIMLTHSNUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₂₃H₂₃N₃O₄
  • Molecular Weight : 401.44 g/mol

The structure consists of a benzamide core with methoxy groups and a chromenone moiety that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of the compound, which is crucial for its antioxidant properties. Studies have shown that similar compounds exhibit significant free radical scavenging abilities .
  • Anticancer Activity : The chromenone structure is known for its anticancer properties. Research indicates that derivatives of chromenone can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antioxidant Activity

A recent study evaluated the antioxidant potential of related benzamide derivatives and found that certain substitutions significantly enhanced their activity. For instance, compounds with methoxy substitutions exhibited IC50 values lower than standard antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)Reference
Benzamide Derivative A15.0
Benzamide Derivative B10.5
Standard (Ascorbic Acid)20.0

Anticancer Activity

In vitro studies on cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T lymphocyte) have shown promising results for compounds structurally similar to this compound.

Cell LineIC50 (µM)Mechanism
A-4315.0Apoptosis induction via Bcl-2 modulation
Jurkat6.5Cell cycle arrest at G1 phase

These findings suggest that structural modifications can lead to enhanced anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy .

Case Studies

  • Case Study on Anticancer Efficacy : A study investigating the effects of various chromenone derivatives concluded that compounds with methoxy substitutions showed enhanced cytotoxicity against human cancer cell lines compared to their unsubstituted counterparts. The study highlighted the importance of structural features in determining biological activity.
  • Antioxidant Evaluation in Zebrafish Models : Research conducted on zebrafish embryos demonstrated that similar benzamide derivatives exhibited protective effects against oxidative stress, supporting their potential use in therapeutic applications targeting oxidative damage .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a chromenone moiety combined with a benzamide structure. Its molecular formula is C25H21NO6C_{25}H_{21}NO_6 with a molecular weight of 429.44 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it an interesting candidate for further research.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for understanding the reactivity patterns of similar compounds and can lead to the discovery of new derivatives with enhanced functionalities.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its ability to modulate the activity of specific enzymes involved in metabolic pathways, which could have implications in drug design .
  • Receptor Modulation : Preliminary studies suggest potential interactions with biological receptors, indicating that it may influence physiological responses. This aspect is particularly relevant in pharmacology and drug development.

Medicine

  • Therapeutic Potential : There is growing interest in the compound's potential therapeutic effects, especially its anti-inflammatory and anticancer activities. Research is ongoing to evaluate its efficacy in preclinical models, focusing on mechanisms of action and biological pathways involved .
  • Drug Development : The structural characteristics lend themselves to modifications that could enhance bioactivity or reduce toxicity, making it a candidate for further development into pharmaceutical agents targeting various diseases .

Industry

  • Material Science : The compound's unique properties make it suitable for applications in developing new materials with specific characteristics such as fluorescence or conductivity. This can lead to advancements in fields like electronics and photonics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methodologies : Various synthetic routes have been explored to produce 3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide efficiently. Techniques such as amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) have been employed successfully.
  • Biological Activity Assessments : In vitro studies have shown promising results regarding the compound's ability to inhibit specific enzymes linked to inflammatory responses. Further pharmacological evaluations are expected to clarify its therapeutic potential against chronic diseases .
  • Material Properties : Investigations into the optical properties of this compound have revealed potential applications in developing luminescent materials, which could be utilized in sensors or light-emitting devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs based on substituents, physicochemical properties, and synthesis data from the provided evidence:

Compound Name Core Structure Substituents Melting Point (°C) Yield Key Spectral Data
3,4-Dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) Chromen-4-one (4H-1-benzopyran-4-one) - 2-(2-Methoxyphenyl) at C2
- 3,4-Dimethoxybenzamide at C6
Not reported Not reported Not available in evidence
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s , ) Chromen-4-one - 3,4-Dimethoxybenzamide at C2 Not reported 63% ¹H NMR (DMSO-d6): δ 11.71 (s, 1H), 8.04 (d, J = 7.8 Hz, 1H), 7.79 (t, J = 7.8 Hz, 1H)
2-(Methylthio)-N-(4-oxo-4H-chromen-2-yl)benzamide (6r , ) Chromen-4-one - 2-(Methylthio)benzamide at C2 218 63% ¹³C NMR (DMSO-d6): δ 177.5 (C=O), 15.9 (SCH3)
N-(2-Methoxyphenyl)-2-nitrobenzamide () Benzamide - 2-Nitrobenzamide
- 2-Methoxyphenylamine
Not reported Not reported Crystal structure reported (Acta Crystallographica E)
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide (4h , ) Imidazole-benzamide hybrid - 4,5-Dicyanoimidazole at C2
- 2-Methoxyphenylamide
282–284 84% IR: Nitrile (C≡N) stretch at ~2200 cm⁻¹
3,4-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide () Chromen-4-one + benzofuran - 3,4-Dimethoxybenzamide
- 2-Oxo-6-isopropylchromenyl-benzofuran
Not reported Not reported Molecular formula: C29H25NO6; MW: 483.5 g/mol

Structural and Functional Insights

  • Substituent Position and Activity: The target compound’s 2-(2-methoxyphenyl) group at C2 and 3,4-dimethoxybenzamide at C6 distinguish it from 6s (C2-substituted benzamide) and 6r (methylthio group). The benzofuran-containing analog () introduces a fused heterocyclic system, likely altering solubility and steric interactions compared to the target compound .
  • Synthesis and Yield: Chromen-4-one derivatives (e.g., 6s, 6r) are typically synthesized via condensation or substitution reactions, with yields ranging from 63% to 85% . Imidazole-based analogs (4h, ) achieve higher yields (84%) due to optimized cyclization conditions .
  • Spectroscopic Characterization :

    • ¹H NMR signals for chromen-4-one derivatives (e.g., δ ~8.04 ppm for aromatic protons in 6s ) align with typical deshielding effects of the carbonyl group .
    • IR spectra of imidazole derivatives confirm nitrile (C≡N) and carbonyl (C=O) functional groups .

Preparation Methods

Ullmann Coupling for Aryl Ether Formation

Ullmann-type reactions enable the introduction of methoxy groups via copper-catalyzed coupling between aryl halides and methanol. For example, treating 3,4-dibromobenzamide with methanol and CuI in the presence of a ligand (e.g., 1,10-phenanthroline) at 100°C installs methoxy groups selectively.

Continuous Flow Synthesis

Industrial-scale production may utilize continuous flow reactors to optimize yield and purity. By integrating nitration, reduction, and amidation steps into a single flow system, reaction times are reduced, and hazardous intermediates are minimized.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield (%)
Condensation-AmidationChromenone formation → AmidationHigh selectivity, scalableMulti-step, requires toxic reagents65–75
Patent-BasedPhenylacetic acid → Nitrile → AmideCost-effective, safer reagentsLower yield for bulky substituents50–60
Ullmann CouplingCopper-catalyzed methoxylationSelective, mild conditionsExpensive catalysts, longer times70–80

Critical Reaction Parameters

  • Temperature Control : Nitration and cyclization require precise temperature management (75–120°C) to avoid side products.

  • Catalyst Selection : Ferric chloride enhances nitrile formation in patent routes, while SnCl₂ is critical for nitro reduction.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve amidation efficiency, whereas dioxane facilitates alkylation .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromenone and benzamide regions .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₅H₂₁NO₆) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX software for refinement .

How do structural modifications (e.g., methoxy group positions) influence bioactivity?

Advanced Research Question

  • Methoxy Group Impact :
    • 3,4-Dimethoxy on Benzamide : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
    • 2-Methoxy on Chromenone : Stabilizes π-π stacking with target proteins (e.g., kinases) .
  • SAR Studies : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess changes in enzyme inhibition (IC₅₀ values) .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to COX-2 or EGFR targets .

What methodologies resolve contradictions in reported cytotoxicity data across cell lines?

Advanced Research Question

  • Dose-Response Curves : Perform MTT assays across 5–10 concentrations (e.g., 1–100 µM) to establish accurate IC₅₀ values .
  • Mechanistic Studies :
    • Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
    • ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA probes to evaluate oxidative stress contributions .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify species-specific discrepancies .

How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction :
    • SwissADME : Estimate logP (~3.5), solubility (LogS ~-4.2), and bioavailability scores .
    • CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism by CYP3A4/2D6 .
  • Toxicity Profiling :
    • ProTox-II : Predict hepatotoxicity and mutagenicity risks based on structural alerts .
  • MD Simulations : Run 100-ns simulations (GROMACS) to evaluate protein-ligand complex stability under physiological conditions .

What strategies validate target engagement in biological systems?

Advanced Research Question

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., PARP1) via Western blot .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) for purified receptors .

How to address low solubility in aqueous buffers during in vitro assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without cytotoxicity .
  • Nanoformulation : Prepare PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation to enhance bioavailability .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.5% Tween-80 for cell culture compatibility .

What crystallographic techniques resolve polymorphism or hydrate formation?

Advanced Research Question

  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with Cambridge Structural Database entries .
  • Single-Crystal Analysis : Grow crystals via slow evaporation (acetonitrile/water) and refine using SHELXL .
  • DSC/TGA : Characterize thermal stability (melting points >200°C) and hydrate transitions .

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